Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate
Description
Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and various functional groups
Properties
IUPAC Name |
ethyl 4-[(1-acetylazetidine-3-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-3-21-14(20)16-6-4-12(5-7-16)15-13(19)11-8-17(9-11)10(2)18/h11-12H,3-9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICJUVQGFQDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A simpler compound with a piperidine ring and an ester group.
1-Acetylazetidine-3-carboxamide: A compound with an azetidine ring and an amide group.
Piperidine derivatives: A broad class of compounds with various substitutions on the piperidine ring.
Uniqueness
Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, an azetidine ring, and multiple functional groups.
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate?
Methodological Answer:
- Coupling Reactions : Use amide bond formation between 1-acetylazetidine-3-carboxylic acid and piperidine derivatives. For example, cesium carbonate in DMF at elevated temperatures (150°C) has been effective in similar piperidine-carboxylate coupling reactions .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups to protect reactive amines during synthesis. Post-synthesis deprotection can be achieved via acidic (e.g., TFA) or catalytic hydrogenation conditions .
- Purification : Silica gel chromatography with gradient elution (e.g., 50–100% ethyl acetate in hexane) is recommended for isolating the final product .
Q. How can researchers characterize the compound’s purity and structural identity?
Methodological Answer:
- Chromatography : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity .
- Spectroscopy :
- NMR : Use - and -NMR to confirm substituent positions on the piperidine and azetidine rings.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+1] peaks) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Incompatible Materials : Avoid strong oxidizing agents, which may degrade the ester or amide functionalities .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors .
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer:
- Dynamic NMR : Characterize conformational flexibility (e.g., ring puckering in azetidine/piperidine) by variable-temperature NMR experiments.
- Crystallographic Refinement : Apply SHELXL to resolve ambiguities in electron density maps, particularly for overlapping atoms in the piperidine-azetidine core .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antibacterial Assays : Test against Gram-positive/negative strains using broth microdilution (MIC values) .
- Mitochondrial Targeting : Use fluorescence-based assays to assess mitoNEET binding, a pathway implicated in oxidative stress and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
